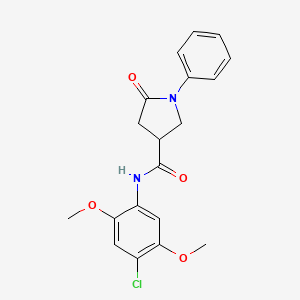

![molecular formula C16H15ClN2OS B5575834 4-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5575834.png)

4-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CPTH or CPTH2 and has been the subject of numerous studies to understand its mechanism of action and potential applications in various fields.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

4-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide, a compound with a specific chemical structure, has been a subject of interest in chemical synthesis research. Similar compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, have been synthesized and characterized through various spectroscopic methods, including IR, H and C-NMR, mass spectrometry, and elemental analysis. These studies provide foundational knowledge for understanding the chemical behavior and potential applications of 4-chloro derivatives. The crystal structure of these compounds has been determined using single crystal X-ray diffraction, revealing details about their molecular geometry and intramolecular interactions, such as strong hydrogen bonds (Saeed, Rashid, Bhatti, & Jones, 2010).

Anticancer Activity

Research into the anticancer potential of similar compounds has shown promising results. Derivatives of indapamide, including 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, have been synthesized and evaluated for their pro-apoptotic activity against melanoma cell lines. One specific derivative demonstrated significant growth inhibition at low concentrations, indicating its potential as an anticancer agent. Additionally, these compounds were investigated as inhibitors of human carbonic anhydrase isoforms, showing effectiveness in inhibiting enzyme activity, which is a promising approach for cancer therapy (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Green Chemistry Synthesis

The synthesis of benzothiazole compounds, including those related to this compound, has been explored within the context of green chemistry. Advances in this area focus on developing environmentally friendly synthetic processes that minimize the use of harmful solvents and maximize yield efficiency. These efforts contribute to the sustainable production of chemically and biologically active compounds, highlighting the importance of green chemistry principles in modern synthetic chemistry (Gao, Liu, Zuo, Feng, & Gao, 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-N-(2-phenylethylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2OS/c17-14-8-6-13(7-9-14)15(20)19-16(21)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIABXOJDSCNKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5575753.png)

![O-ethyl S-methyl [{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]imidothiocarbonate](/img/structure/B5575760.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5575764.png)

![ethyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5575791.png)

![{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide](/img/structure/B5575796.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5575811.png)

![3-{[(2-nitrophenyl)thio]amino}benzoic acid](/img/structure/B5575826.png)

![2-anilino-N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5575828.png)

![1-(ethylsulfonyl)-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5575842.png)

![1-(3-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5575846.png)

![4-methyl-2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5575847.png)

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5575864.png)